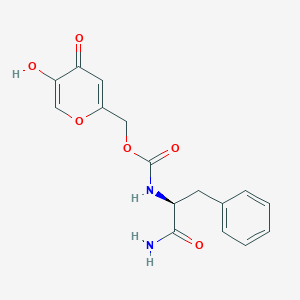

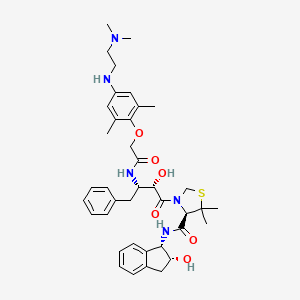

![molecular formula C35H42N4O6S B10849983 (4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide](/img/structure/B10849983.png)

(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethyl-phenoxy)acetyl]amino]-2-hydroxy-4-phenyl-butanoyl]-N-[(1S,2R)-2-hydroxyindan-1-yl]-5,5-dimethyl-thiazolidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

KNI-1293, également connu sous le nom de KNI-1293 Biotine, est un réactif biochimique principalement utilisé comme matériau biologique ou composé organique en recherche en sciences de la vie. C'est un dérivé de la biotine, une vitamine essentielle à divers processus métaboliques dans les organismes vivants. Le composé a une formule moléculaire de C45H56N6O8S2 et un poids moléculaire de 873,09 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du KNI-1293 implique plusieurs étapes, notamment la formation de liaisons peptidiques et l'incorporation de la biotine. Le processus commence généralement par la protection des groupes fonctionnels, suivie du couplage d'acides aminés et d'autres blocs de construction. L'étape finale implique la déprotection des groupes fonctionnels pour obtenir le composé souhaité .

Méthodes de production industrielle : La production industrielle du KNI-1293 suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs de peptides automatisés et de chromatographie liquide haute performance (HPLC) pour la purification. Le composé est ensuite lyophilisé pour obtenir un produit solide .

Analyse Des Réactions Chimiques

Types de réactions : KNI-1293 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels dans le composé.

Substitution : KNI-1293 peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les nucléophiles sont couramment utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés de la biotine, tandis que la réduction peut produire des formes réduites du composé .

4. Applications de la recherche scientifique

KNI-1293 a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme réactif dans diverses réactions chimiques et dosages.

Biologie : Employé dans l'étude des interactions protéiques et des processus cellulaires.

Médecine : Investigated pour ses applications thérapeutiques potentielles et comme outil de diagnostic.

Industrie : Utilisé dans la production de composés biotinylés et comme réactif d'analyse biochimique.

5. Mécanisme d'action

Le mécanisme d'action de KNI-1293 implique son interaction avec des cibles moléculaires spécifiques. Le composé se lie aux protéines et à d'autres biomolécules par sa partie biotine, formant de fortes liaisons non covalentes. Cette interaction facilite la détection, la purification et la modification des protéines et d'autres biomolécules dans divers dosages et expériences .

Composés similaires :

KNI-10743 : Un autre composé biotinylé ayant des applications similaires en recherche biochimique.

KNI-10333 : Un tripeptide phénylacétyle présentant une forte activité antipaludique.

KNI-10343 : Similaire au KNI-10333 mais avec des substituants différents sur le cycle phénylacétyle P3.

Unicité de KNI-1293 : KNI-1293 est unique en raison de sa structure spécifique et de sa forte affinité pour les protéines streptavidine et avidine. Cette propriété le rend très efficace dans divers dosages biochimiques et applications de recherche, le distinguant d'autres composés similaires .

Applications De Recherche Scientifique

KNI-1293 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and assays.

Biology: Employed in the study of protein interactions and cellular processes.

Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.

Industry: Utilized in the production of biotinylated compounds and as a biochemical assay reagent.

Mécanisme D'action

The mechanism of action of KNI-1293 involves its interaction with specific molecular targets. The compound binds to proteins and other biomolecules through its biotin moiety, forming strong non-covalent bonds. This interaction facilitates the detection, purification, and modification of proteins and other biomolecules in various assays and experiments .

Comparaison Avec Des Composés Similaires

KNI-10743: Another biotinylated compound with similar applications in biochemical research.

KNI-10333: A phenylacetyl tripeptide with high antimalarial activity.

KNI-10343: Similar to KNI-10333 but with different substituents at the P3 phenylacetyl ring.

Uniqueness of KNI-1293: KNI-1293 is unique due to its specific structure and high affinity for streptavidin and avidin proteins. This property makes it highly effective in various biochemical assays and research applications, distinguishing it from other similar compounds .

Propriétés

Formule moléculaire |

C35H42N4O6S |

|---|---|

Poids moléculaire |

646.8 g/mol |

Nom IUPAC |

(4R)-3-[(2S,3S)-3-[[2-(4-amino-2,6-dimethylphenoxy)acetyl]amino]-2-hydroxy-4-phenylbutanoyl]-N-[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C35H42N4O6S/c1-20-14-24(36)15-21(2)31(20)45-18-28(41)37-26(16-22-10-6-5-7-11-22)30(42)34(44)39-19-46-35(3,4)32(39)33(43)38-29-25-13-9-8-12-23(25)17-27(29)40/h5-15,26-27,29-30,32,40,42H,16-19,36H2,1-4H3,(H,37,41)(H,38,43)/t26-,27+,29-,30-,32+/m0/s1 |

Clé InChI |

ABHNHNZCHPWXFW-RIQJEONASA-N |

SMILES isomérique |

CC1=CC(=CC(=C1OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H](C(=O)N3CSC([C@H]3C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)(C)C)O)C)N |

SMILES canonique |

CC1=CC(=CC(=C1OCC(=O)NC(CC2=CC=CC=C2)C(C(=O)N3CSC(C3C(=O)NC4C(CC5=CC=CC=C45)O)(C)C)O)C)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

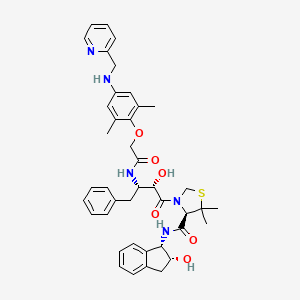

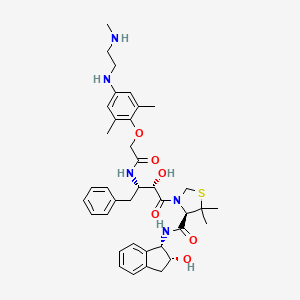

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-butylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849935.png)

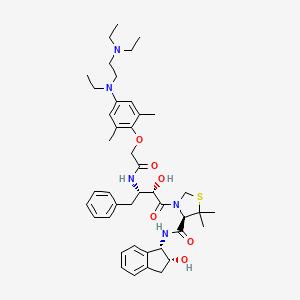

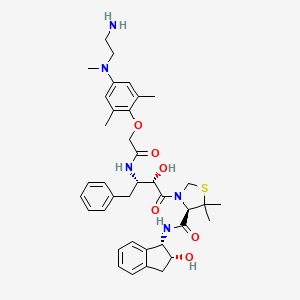

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-(pyridine-4-ylmethyl)amino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849941.png)

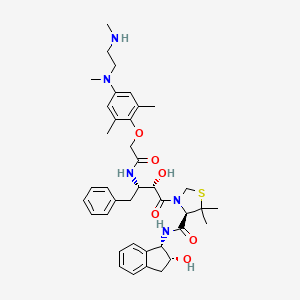

![(R)-N-[(1S,2R)-2-Hydroxyindan-1-yl]-3-[(2S,3S)-3-(2,6-dimethyl-4-ethylamino-phenoxyacetyl)amino-2-hydroxy-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B10849949.png)

![(1S,5R,13S,17R)-17-[cyclopropylmethyl(methyl)amino]-8-hydroxy-6,16-dioxapentacyclo[9.5.2.01,13.05,13.07,12]octadeca-7,9,11-trien-4-one;hydrochloride](/img/structure/B10849992.png)

![(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dihydroxy-N-phenyl-13,17-dioxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-triene-16-carboxamide](/img/structure/B10850004.png)

![N-[4-(4-Fluoro-benzenesulfonylamino)-benzyl]-2-(3-phenyl-2-piperidin-1-yl-3,4-dihydro-quinazolin-4-yl)-acetamide](/img/structure/B10850005.png)